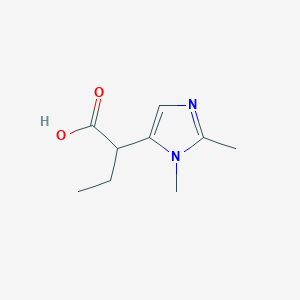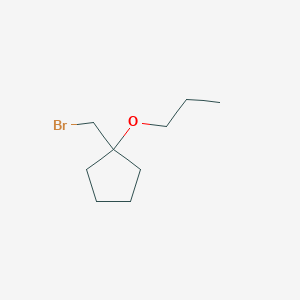
3,4,6-Trimethylheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trimethylheptan-2-ol is an organic compound with the molecular formula C10H22O It is a branched alcohol, specifically a heptanol derivative, characterized by the presence of three methyl groups attached to the heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethylheptan-2-ol can be achieved through several methods. One common approach involves the alkylation of heptan-2-ol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality this compound. The use of continuous flow reactors and automated control systems further enhances the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: Formation of 3,4,6-Trimethylheptan-2-one.
Reduction: Formation of 3,4,6-Trimethylheptane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,6-Trimethylheptan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3,4,6-Trimethylheptan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylheptane: A similar compound with a different functional group (alkane instead of alcohol).
3,4,6-Trimethylheptan-2-one: An oxidized form of 3,4,6-Trimethylheptan-2-ol.
2,3,5-Trimethylheptan-2-ol: A structural isomer with different methyl group positions.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H22O |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,4,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O/c1-7(2)6-8(3)9(4)10(5)11/h7-11H,6H2,1-5H3 |
InChI Key |
XYFKVUMNEMACHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13313578.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide](/img/structure/B13313584.png)

![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13313595.png)

![(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine](/img/structure/B13313600.png)

![2-[(2-Methylcyclopentyl)amino]propane-1,3-diol](/img/structure/B13313606.png)

![6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13313614.png)



